Sigma-1 Receptor Binding Affinity: Iodo vs. Bromo Derivative Direct Comparison
In a systematic structure-affinity relationship study of N-substituted phenylalkylamines, the 4-iodophenyl-containing derivative (compound 6) exhibited a Ki of 2.0 nM at sigma-1 receptors in guinea pig brain membranes [1]. In direct comparison, the corresponding 3-bromobenzyl analog (compound 11) demonstrated a substantially weaker Ki of 26.6 nM under identical assay conditions [2]. This represents a 13.3-fold difference in binding affinity favoring the iodo-substituted scaffold. The established halogen affinity trend for this chemotype is Cl ≈ I > Br > F [3].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.0 nM (N-(4-iodobenzyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine, compound 6) |
| Comparator Or Baseline | Ki = 26.6 nM (N-(3-bromobenzyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine, compound 11) |
| Quantified Difference | 13.3-fold greater affinity (iodo vs. bromo analog) |
| Conditions | Guinea pig brain membranes; [³H]-(+)-pentazocine competition binding assay; in vitro |
Why This Matters
The 13.3-fold affinity difference directly impacts ligand sensitivity and specific binding percentages in radioligand applications, making the iodo-substituted scaffold quantitatively superior for sigma receptor-targeted imaging agent development.
- [1] He XS, et al. J Med Chem. 1993;36(5):566-571. Ki at sigma-1 site for compound 6: 2.0 nM. View Source
- [2] He XS, et al. J Med Chem. 1993;36(5):566-571. Ki at sigma-1 site for compound 11: 26.6 nM. View Source
- [3] He XS, et al. J Med Chem. 1993;36(5):566-571. Halogen substitution trend: Cl = I > Br > F. View Source
